N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide
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Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to targetCathepsin S , a protein in humans .
Mode of Action
Biochemical Pathways
N-[2-(1,3-Benzoxazol-2-yl)phenyl]-4-butoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival.
Pharmacokinetics
More research is needed to determine these properties and their impact on the compound’s bioavailability .
Result of Action
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress, protect against neuronal damage, and inhibit tumor growth.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, lifestyle changes including smoking, reduced physical activity, and obesity can affect the efficacy and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) in a solvent like 1,4-dioxane . The reaction is carried out under reflux conditions to achieve cyclization and form the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. The choice of solvents and catalysts is optimized to ensure eco-friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer properties.
2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: Known for its fluorescent properties and applications in bioimaging.
Uniqueness
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide stands out due to its unique combination of a benzoxazole ring with a butoxybenzamide moiety. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFVMGRXLGYQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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